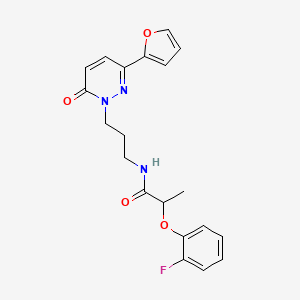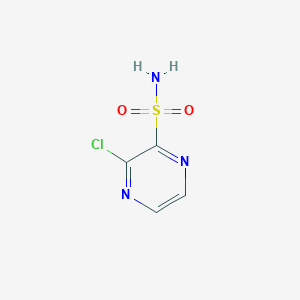
3-Chloropyrazine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrazine-2-sulfonamide is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of this compound involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This reaction can be carried out using microwave-assisted synthesis, which can save time and materials .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is1S/C4H4ClN3O2S/c5-3-4 (11 (6,9)10)8-2-1-7-3/h1-2H, (H2,6,9,10) .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitory Action
Sulfonamides, including 3-Chloropyrazine-2-sulfonamide, are known for their carbonic anhydrase inhibitory (CAI) properties, which have implications in treating conditions like glaucoma, epilepsy, obesity, and hypertension. The ability of sulfonamides to inhibit different isoforms of carbonic anhydrase contributes to their therapeutic activity, offering insights into drug design and repositioning for managing cardiovascular diseases and obesity ([Carta & Supuran, 2013](https://consensus.app/papers/diuretics-anhydrase-action-patent-literature-review-2005-carta/44965d0fd8665655bdded32bcd5773b4/?utm_source=chatgpt)).
Antimicrobial and Antiviral Applications
Sulfonamides serve as significant synthetic bacteriostatic antibiotics, addressing bacterial infections and those caused by other microorganisms. Their role extends beyond traditional antibacterial applications to include antiviral activities, particularly as HIV protease inhibitors, and as agents in cancer and Alzheimer’s disease treatments. This versatility underscores the importance of sulfonamides in drug discovery and development (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The environmental presence of sulfonamides, partly due to agricultural activities, raises concerns regarding microbial resistance and human health. Research into the biodegradation and ecotoxicity of sulfonamides is crucial for understanding their environmental fate and developing strategies to mitigate risks associated with their persistence in the biosphere (Baran et al., 2011).
Analytical and Detection Techniques
Advancements in analytical methods for detecting sulfonamides highlight the ongoing need to monitor their levels in pharmaceuticals, food, and environmental samples. Techniques such as capillary electrophoresis and electrochemical determination are pivotal for ensuring safety and compliance with regulatory standards (Hoff & Kist, 2009; Fu et al., 2020).
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, which include 3-chloropyrazine-2-sulfonamide, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is believed to interact with its targets in a way that inhibits their function, leading to its various biological activities . More research is needed to fully elucidate the interaction between this compound and its targets.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect a variety of biological pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Biochemische Analyse
Biochemical Properties
3-Chloropyrazine-2-sulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mycobacterial enoyl-ACP reductase (InhA), an enzyme involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to the disruption of the bacterial cell wall synthesis. Additionally, this compound has been found to interact with other biomolecules, such as kinases, which play a role in cell signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antimicrobial activity against Mycobacterium tuberculosis by inhibiting the growth of bacterial cells . Furthermore, this compound has been reported to affect kinase activity, which can alter cell signaling pathways and impact cellular processes such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and preventing the synthesis of fatty acids essential for the bacterial cell wall . This inhibition leads to the disruption of the bacterial cell wall and ultimately the death of the bacterial cell. Additionally, this compound has been shown to inhibit kinase activity, which can result in altered cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions and retains its activity over extended periods . Its degradation products have been found to be less active and less toxic than the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antimicrobial activity without significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent antimicrobial activity, with higher doses resulting in more significant inhibition of bacterial growth . At very high doses, this compound has been associated with toxic effects, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage that maximizes its antimicrobial activity while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis to form more hydrophilic metabolites . These metabolites are then conjugated with endogenous molecules in phase II reactions, increasing their hydrophilicity and facilitating their excretion from the body . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation within specific cellular compartments . This distribution is essential for its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its specific compartments . The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within the cell.
Eigenschaften
IUPAC Name |
3-chloropyrazine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJRWQPNZGVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

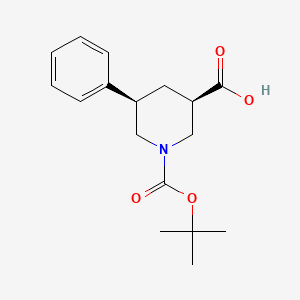
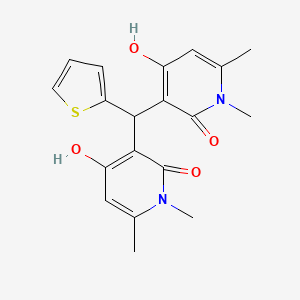
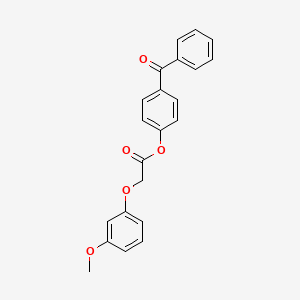
![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)



![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2614510.png)


